molecular formula C21H13ClN2O5S2 B4578973 5-{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one

5-{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B4578973
M. Wt: 472.9 g/mol
InChI Key: KJBMPSLPCKBFNQ-YBFXNURJSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves multiple steps, including the use of Fourier Transform Infrared Spectroscopy (FT-IR), Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray powder diffraction (XRPD) for characterization. The process yields a triclinic structure in space group P-1, demonstrating the complexity and precision required in its synthesis (Rahmani et al., 2017).

Molecular Structure Analysis

Detailed molecular structure analysis through X-ray diffraction reveals significant insights into the compound's spatial configuration. For instance, the compound exhibits a non-planar structure with intricate intermolecular interactions, as demonstrated by Hirshfeld surface analysis and fingerprint plots. These interactions play a crucial role in the solid-state behavior and stability of the molecule (Yahiaoui et al., 2019).

Chemical Reactions and Properties

The reactivity profile of this compound includes interactions with nucleophiles and active methylene compounds, leading to the formation of various derivatives with distinct chemical properties. These reactions are crucial for understanding the compound's chemical behavior and potential applications (Hassaneen et al., 1991).

Physical Properties Analysis

The compound's physical properties, such as its crystal structure and spectroscopic behavior, have been extensively studied. These properties are influenced by its molecular geometry and the nature of intermolecular interactions within the crystal lattice. Such analyses provide valuable information for the development of materials with specific physical characteristics (Khelloul et al., 2016).

Scientific Research Applications

Synthesis and Structural Analysis

The compound 5-{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one has been the subject of scientific research focused on its synthesis and molecular structure. A study detailed the synthesis and full characterization of a closely related compound, 5-(5-nitro furan-2-ylmethylen), 3-N-(2-methoxy phenyl), 2-N′-(2-methoxyphenyl) imino thiazolidin-4-one. This research utilized techniques such as FT-IR, 1H and 13C NMR spectroscopy for characterization. The crystal structure was investigated using X-ray powder diffraction (XRPD), revealing a triclinic structure. Additionally, density functional theory (DFT) analysis and Hirshfeld surface analysis were applied to understand the intermolecular interactions and molecular packing (Rahmani et al., 2017).

Antimicrobial Activity and DNA Binding

Another dimension of research on related compounds includes the investigation of their thermal properties, antimicrobial activity, and DNA binding capabilities. Nickel(II) azo dye complexes with structural similarities to the compound were synthesized and characterized. These complexes exhibited low antibacterial activity against specific strains and demonstrated interaction with calf thymus DNA, suggesting potential applications in antimicrobial treatments and biological studies (El-Sonbati et al., 2017).

properties

IUPAC Name

(5E)-5-[[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13ClN2O5S2/c1-28-14-5-2-12(3-6-14)23-20(25)19(31-21(23)30)11-15-7-9-18(29-15)16-10-13(24(26)27)4-8-17(16)22/h2-11H,1H3/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJBMPSLPCKBFNQ-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=C(C=CC(=C4)[N+](=O)[O-])Cl)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(O3)C4=C(C=CC(=C4)[N+](=O)[O-])Cl)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13ClN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-5-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one

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